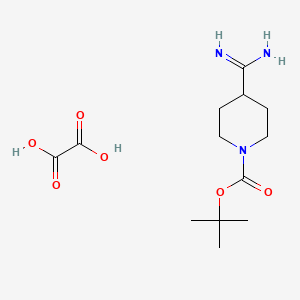

1-Boc-piperidine-4-carboxamidine oxalate

Description

Overview of Piperidine (B6355638) Scaffolds as Synthetic Building Blocks in Organic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a prevalent structural motif in a vast number of bioactive compounds and natural products, including alkaloids. rsc.orgnih.gov Its saturated, non-planar structure provides a three-dimensional framework that is often crucial for biological activity, enabling precise spatial orientation of functional groups for optimal interaction with biological targets. More than 60% of unique small-molecule drugs are reported to contain a nitrogen-based heterocycle, highlighting the structural importance of scaffolds like piperidine in drug design. rsc.orgnih.gov

The versatility of the piperidine scaffold stems from its conformational flexibility and the ability to introduce a wide range of substituents at various positions around the ring. This adaptability allows medicinal chemists to fine-tune the physicochemical properties of molecules, such as solubility, lipophilicity, and metabolic stability, to enhance their therapeutic potential. nbinno.com Consequently, piperidine derivatives are integral to the development of drugs across numerous therapeutic areas.

Academic Significance of N-Protected Heterocyclic Amidine Architectures

Heterocyclic compounds featuring an amidine group (a functional group with the structure R-C(=NH)NH₂) are of significant academic and industrial interest. The amidine moiety is a key component in a variety of biologically active molecules and has been employed as a structural unit in the development of new pharmaceutical agents. chemimpex.com Amidine-containing compounds have shown a broad spectrum of antimicrobial activities and are considered a significant scaffold in medicinal chemistry. chemimpex.com

The protection of the nitrogen atoms within these structures, particularly with groups like Boc, is a critical strategy in multi-step synthesis. N-protection allows for the modulation of the amidine's reactivity and basicity, preventing unwanted side reactions and enabling chemists to perform specific transformations elsewhere in the molecule. The development of methods for the synthesis of N-protected amidines is an active area of research, as these compounds serve as versatile precursors for the construction of more complex heterocyclic systems, such as pyrimidines and imidazoles.

Structural Context of 1-Boc-Piperidine-4-Carboxamidine Oxalate (B1200264) within Modern Synthetic Design

1-Boc-piperidine-4-carboxamidine oxalate is a chemical compound that combines the key features of the aforementioned structural classes. Its molecular architecture is characterized by three primary components:

The Piperidine Ring: A saturated heterocyclic scaffold that provides a robust and conformationally defined framework.

The N-Boc Group: A tert-butoxycarbonyl protecting group attached to the piperidine nitrogen. This group enhances the compound's stability and allows for controlled deprotection under specific acidic conditions, a crucial feature in sequential synthetic strategies. nbinno.com

The 4-Carboxamidine Group: A functional group that is a strong base and can participate in hydrogen bonding, making it a valuable pharmacophore for interacting with biological targets.

The Oxalate Counter-ion: This dicarboxylic acid is used to form a stable, crystalline salt of the basic amidine group, which can improve the handling and stability of the compound.

The strategic placement of the carboxamidine group at the 4-position of the piperidine ring, combined with the N-Boc protection, makes this molecule a highly valuable building block in modern synthetic design. It is likely utilized as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry, where the introduction of a piperidine-4-carboxamidine moiety is desired. The synthesis of such a compound would typically involve the conversion of a precursor, such as N-Boc-piperidine-4-carbonitrile or N-Boc-piperidine-4-carboxamide, into the corresponding amidine.

Detailed Research Findings

While specific research publications detailing the applications of this compound are not widely available, its utility can be inferred from the extensive research on related N-Boc-piperidine derivatives. For instance, N-Boc-piperidine-4-carboxylic acid is a widely used intermediate in the synthesis of a variety of pharmaceutical agents. nbinno.comnbinno.comnbinno.com The conversion of the carboxylic acid or its amide derivative to a carboxamidine represents a key synthetic transformation to access novel chemical space.

The table below provides the known chemical properties of this compound.

| Property | Value |

| Chemical Name | This compound |

| Synonym | tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate oxalate |

| CAS Number | 1187929-57-2 sigmaaldrich.com |

| Molecular Formula | C₁₂H₂₃N₃O₆ |

| Molecular Weight | 317.34 g/mol sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl 4-carbamimidoylpiperidine-1-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2.C2H2O4/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13;3-1(4)2(5)6/h8H,4-7H2,1-3H3,(H3,12,13);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWZXABLOCBPPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=N)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-57-2 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(aminoiminomethyl)-, 1,1-dimethylethyl ester, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 1 Boc Piperidine 4 Carboxamidine Oxalate

Retrosynthetic Dissection of the Carboxamidine Moiety and Piperidine (B6355638) Core

A logical retrosynthetic analysis of 1-Boc-piperidine-4-carboxamidine oxalate (B1200264) reveals that the target molecule can be disconnected at the ionic bond between the amidine and the oxalate counter-ion. This leads to the free base, 1-Boc-piperidine-4-carboxamidine, and oxalic acid. The carboxamidine group itself can be traced back to a nitrile precursor, specifically N-Boc-4-cyanopiperidine, through a well-established transformation such as the Pinner reaction.

The N-Boc-4-cyanopiperidine can be further disconnected. A common and efficient route to nitriles is the dehydration of a primary amide. echemi.comsemanticscholar.org This leads to N-Boc-piperidine-4-carboxamide as a key intermediate. The amide is readily accessible from the corresponding carboxylic acid, N-Boc-piperidine-4-carboxylic acid, through standard amide coupling reactions. Finally, the N-Boc-piperidine-4-carboxylic acid is typically prepared from isonipecotic acid (piperidine-4-carboxylic acid) by protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. nbinno.comchemicalbook.com This multi-step approach provides a flexible and reliable pathway to the target compound.

Synthesis of Key N-Boc-Piperidine Precursors

The successful synthesis of 1-Boc-piperidine-4-carboxamidine oxalate is highly dependent on the efficient preparation of several key N-Boc-protected piperidine precursors. These intermediates serve as the foundational building blocks for the final amidine formation.

Preparation of N-Boc-Piperidine-4-Carboxylic Acid

N-Boc-piperidine-4-carboxylic acid is a fundamental starting material in many synthetic routes. The most common method for its preparation involves the protection of the nitrogen atom of isonipecotic acid with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting isonipecotic acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. nbinno.comchemicalbook.com

| Starting Material | Reagents | Base | Solvent | Yield | Reference |

| Isonipecotic acid | Di-tert-butyl dicarbonate | Sodium Carbonate | 1,4-Dioxane | High | nbinno.com |

| 4-Piperidinecarboxylic acid | Di-tert-butyl dicarbonate | Sodium Hydroxide (B78521) | t-Butanol/Water | 100% | chemicalbook.com |

| 4-Piperidinecarboxylic acid | Di-tert-butyl dicarbonate | Sodium Bicarbonate | Water | Not specified | google.com |

Synthesis of N-Boc-Piperidine-4-Carboxamides

N-Boc-piperidine-4-carboxamides are crucial intermediates, often serving as the direct precursor to the corresponding nitrile. These amides are typically synthesized from N-Boc-piperidine-4-carboxylic acid through various amide coupling reactions. One common method involves activating the carboxylic acid, for example, by converting it to a mixed anhydride (B1165640) with isopropyl chloroformate, followed by reaction with ammonia (B1221849).

A patent describes the synthesis of tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate where 1-Boc-4-fluoro-4-piperidinecarboxylic acid is treated with 4-methylmorpholine (B44366) and isopropyl chloroformate, followed by the addition of an ammonia solution in dioxane, yielding the amide in 65% yield. A similar, non-fluorinated version of this reaction is a standard procedure for preparing N-Boc-piperidine-4-carboxamide.

Another approach involves the initial protection of 4-piperidinecarboxamide with di-tert-butyl dicarbonate in the presence of triethylamine (B128534) to yield N-Boc-piperidine-4-carboxamide. organic-chemistry.org

| Starting Material | Reagents | Solvent | Yield | Reference |

| 1-Boc-4-fluoro-4-piperidinecarboxylic acid | 4-Methylmorpholine, Isopropyl chloroformate, Ammonia in dioxane | Ethylene glycol dimethyl ether | 65% | sigmaaldrich.com |

| 4-Piperidinecarboxamide | Di-tert-butyl dicarbonate, Triethylamine | Water/Dichloromethane (B109758) | Not specified | organic-chemistry.org |

The primary amide can then be dehydrated to form the corresponding nitrile, N-Boc-4-cyanopiperidine. Common dehydrating agents include phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine, or other modern reagents like XtalFluor-E. echemi.com A procedure using POCl₃ in dichloromethane at 0°C to room temperature provides the nitrile in high yield. echemi.com

| Starting Material | Reagent | Solvent | Yield | Reference |

| N-Boc-piperidine-4-carboxamide | Phosphorus oxychloride, Triethylamine | Dichloromethane | 70-90% | echemi.com |

| Amide or Aldoxime | XtalFluor-E, Triethylamine | Ethyl acetate | Not specified | echemi.com |

Derivatization to N-Boc-Piperidine-4-Carboxaldehydes

N-Boc-piperidine-4-carboxaldehydes are versatile intermediates that can be used in various synthetic transformations. oakwoodchemical.comgoogle.com One common route to the aldehyde is the oxidation of the corresponding primary alcohol, N-Boc-4-piperidinemethanol. chemicalbook.com N-Boc-4-piperidinemethanol can be synthesized from 4-piperidinemethanol (B45690) and di-tert-butyl dicarbonate. chemicalbook.com

Another pathway involves the reduction of an ester derivative of N-Boc-piperidine-4-carboxylic acid. For instance, the methyl ester can be reduced to the aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. google.com The methyl ester itself can be prepared from the carboxylic acid using reagents like trimethylsilyldiazomethane (B103560) or iodomethane (B122720) with potassium carbonate. dtic.mil

A patent also describes a method starting from N-Boc-piperidine-4-carboxylic acid, which is reacted with isopropylidene malonate in the presence of DMAP and EDCI. mdpi.com

| Starting Material | Method | Key Reagents | Yield | Reference |

| N-Boc-4-piperidinemethanol | Oxidation | Not specified | Not specified | chemicalbook.com |

| N-Boc-piperidine-4-carboxylic acid methyl ester | Reduction | DIBAL-H | High | google.com |

| N-Boc-piperidine-4-carboxylic acid | Condensation/Degradation | Isopropylidene malonate, DMAP, EDCI | 94% (intermediate) | mdpi.com |

Routes to N-Boc-4-Aminopiperidines

N-Boc-4-aminopiperidines are important precursors for a variety of pharmaceutical compounds. One synthetic approach involves the reductive amination of N-Boc-4-piperidone with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). google.com

Another method is the Hofmann rearrangement of N-Boc-piperidine-4-carboxamide. A patented procedure describes the synthesis of 1-Boc-4-piperidyl urea (B33335) from 4-piperidyl urea and di-tert-butyl dicarbonate, followed by treatment with bromine and sodium hydroxide to yield 1-Boc-4-aminopiperidine. organic-chemistry.org

| Starting Material | Method | Key Reagents | Yield | Reference |

| N-Boc-4-piperidone | Reductive Amination | Aniline, Acetic acid, STAB | Not specified | google.com |

| 4-Piperidyl urea | Boc-protection then Hofmann Rearrangement | Di-tert-butyl dicarbonate, Bromine, NaOH | Not specified | organic-chemistry.org |

Amidine Formation Strategies from Precursor Substrates

The final key step in the synthesis of the target molecule is the formation of the amidine group. Several strategies exist for this transformation, with the Pinner reaction being a classic and widely used method. researchgate.net The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia or an amine to yield the corresponding amidine. researchgate.net

For the synthesis of 1-Boc-piperidine-4-carboxamidine, N-Boc-4-cyanopiperidine would be the starting material. The reaction would proceed by treating the nitrile with an alcohol (e.g., ethanol) and hydrogen chloride to form the ethyl imidate hydrochloride. Subsequent reaction with ammonia would then afford the desired amidine, typically as its hydrochloride salt.

Alternatively, amidines can be synthesized directly from amides. One method involves the activation of the amide with trifluoromethanesulfonic anhydride (triflic anhydride) and pyridine (B92270), followed by the addition of an amine.

Once the free base of 1-Boc-piperidine-4-carboxamidine is obtained, the oxalate salt can be readily prepared by reacting the amidine with oxalic acid in a suitable solvent, leading to the precipitation of the desired product.

| Precursor | Method | Key Reagents | Product | Reference |

| Nitrile | Pinner Reaction | Alcohol, HCl, Ammonia | Amidine | researchgate.net |

| Amide | Electrophilic Activation | Triflic anhydride, Pyridine, Amine | Amidine | |

| Amidine Free Base | Salt Formation | Oxalic Acid | Amidine Oxalate | General Knowledge |

Conversion of Carboxylic Acid Derivatives to Amidine Functionality

The synthesis of the amidine functional group from carboxylic acid derivatives is a cornerstone of organic chemistry, providing a reliable pathway to 1-Boc-piperidine-4-carboxamidine. This approach typically begins with the readily available N-Boc-piperidine-4-carboxylic acid, which can be prepared by protecting 4-piperidinecarboxylic acid with di-tert-butyl dicarbonate. chemicalbook.comguidechem.com

A common strategy involves the conversion of the carboxylic acid into a more reactive intermediate, such as an amide or an ester. For instance, 1-Boc-piperidine-4-carboxylic acid can be converted to its corresponding primary amide, 1-Boc-piperidine-4-carboxamide. researchgate.net This amide then serves as the direct precursor to the amidine. The transformation of the amide to the amidine can be achieved through various methods, including activation with dehydrating agents followed by reaction with an amine source, or via a thioamide intermediate.

Another viable route proceeds through the corresponding methyl ester, N-Boc-piperidine-4-carboxylic acid methyl ester. chemicalbook.com This ester can be converted to the desired amidine, often by first forming an amidoxime (B1450833). The synthesis of amidoximes from esters or nitriles is a well-established procedure, typically involving reaction with hydroxylamine. thieme-connect.de The subsequent reduction of the amidoxime group yields the target amidine. A particularly effective method for this reduction utilizes potassium formate (B1220265) with a palladium on carbon (Pd/C) catalyst, which offers an environmentally friendly and efficient pathway with straightforward purification. thieme-connect.de

Transformative Routes from Nitriles or Imino Ethers to Carboxamidines

An alternative and widely employed strategy for the synthesis of amidines commences with a nitrile precursor. For the target molecule, this involves using 1-Boc-4-cyanopiperidine. The classical Pinner reaction is a primary method in this category. thieme-connect.de In this process, the nitrile is treated with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride (HCl) gas. This reaction forms an imidate salt, commonly known as a Pinner salt. The subsequent treatment of this isolated imidate with ammonia or an amine leads to the displacement of the alkoxy group to furnish the desired amidine.

Direct conversion of nitriles to amidines is also possible through the catalyzed addition of amines. For example, metal amides, such as those derived from ytterbium, have been shown to catalyze the addition of amines to nitriles, providing N-substituted amidines in good yields. organic-chemistry.org While this often produces N-aryl amidines, the principle can be adapted for the synthesis of unsubstituted amidines required for the target compound.

Optimization of Reaction Conditions and Reagent Selection for Amidine Synthesis

The efficiency of amidine synthesis is highly dependent on the careful optimization of reaction conditions and the selection of appropriate reagents. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and the stoichiometry of reactants.

Research into multicomponent reactions for amidine synthesis highlights the importance of catalyst loading. In one study, the yield of an α-amino amidine significantly increased from 57% to 92% by raising the catalyst concentration from 2 mol% to 10 mol%, demonstrating a clear dependency of the reaction efficiency on the catalyst amount. researchgate.net

Solvent selection plays a crucial role in reaction outcomes. The inclusion of co-solvents can dramatically improve results. For instance, in the formation of amidines from thioimidates, adding trifluoroethanol (TFE) to a dimethylformamide (DMF) solvent system led to homogenous solutions and significantly improved yields and reaction times. nih.gov This is attributed to the enhanced solubility of ammonium (B1175870) salt intermediates in the TFE-containing mixture. nih.gov

The stoichiometry of reagents, particularly when an acid catalyst is used, is another critical factor. A study found that a 5:1 molar ratio of an alkyl amine to acetic acid was a generally applicable condition for efficient amidine formation. nih.gov Deviating from this optimal ratio, either by having too much acid which can cause salting out, or too little which results in lower yields, can be detrimental to the reaction's success. nih.gov

The table below summarizes key parameters and their effects on amidine synthesis based on general findings.

| Parameter | Observation | Impact on Synthesis | Source |

| Catalyst Loading | Increasing catalyst from 2 mol% to 10 mol% raised product yield from 57% to 92%. | Higher catalyst loading can significantly improve reaction yield up to an optimal point. | researchgate.net |

| Solvent System | Addition of TFE to DMF improved solubility of intermediates. | Enhanced solubility leads to improved yields and shorter reaction times. | nih.gov |

| Reagent Ratio | A 5:1 molar ratio of amine to acetic acid was found to be optimal. | Incorrect stoichiometry can lead to precipitation of reagents or lower product yields. | nih.gov |

Oxalate Salt Formation and Physicochemical Aspects in Synthetic Workup

Following the successful synthesis of the 1-Boc-piperidine-4-carboxamidine free base, the formation of its oxalate salt is a critical step in the purification and handling of the final product.

Principles of Salt Formation for Enhanced Purification and Handling

Amidines are strong organic bases and readily form salts with acids. The formation of a salt is a fundamental technique in pharmaceutical chemistry to improve the physicochemical properties of a compound. Salt formation can enhance stability, modify solubility, and, most importantly for synthetic workups, facilitate purification through crystallization. core.ac.uk While many acids can be used, oxalic acid is often chosen because it is a dicarboxylic acid capable of forming well-defined, crystalline salts with basic compounds. core.ac.uk

The use of oxalic acid is particularly advantageous when other common acids, such as sulfuric or hydrochloric acid, yield products that are difficult to crystallize, sometimes resulting in oils or gummy solids. sciencemadness.org The reaction of an amine or amidine free base with oxalic acid in a suitable solvent often leads to the precipitation of a voluminous, fluffy white solid that can be easily isolated. sciencemadness.org This process effectively separates the desired compound from non-basic impurities remaining in the mother liquor. The choice of solvent is important, with alcohols like isopropanol (B130326) (IPA) and ethanol (B145695) being commonly employed, sometimes in combination with an anti-solvent like diethyl ether to promote precipitation. sciencemadness.orgorgsyn.org

Crystallization Techniques and Polymorphism Studies of the Oxalate Salt

Crystallization is the primary method for purifying the this compound salt. A typical procedure involves dissolving the crude amidine free base in a solvent such as IPA and adding it to a solution of one equivalent of anhydrous oxalic acid in the same solvent. sciencemadness.org Cooling the mixture or adding a less polar anti-solvent like diethyl ether can induce the crystallization of the salt. sciencemadness.org The resulting solid is then collected by filtration and washed to remove any residual impurities. Recrystallization from a suitable solvent system, such as IPA/ether, can be performed to achieve higher purity. sciencemadness.org

Polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice, is a significant phenomenon in pharmaceutical sciences. Oxalate salts are known to exhibit polymorphism. For example, naloxegol (B613840) oxalate has been described in two different polymorphic forms. mdpi.com These different forms can have distinct physical properties, including melting point, solubility, and stability. Therefore, a thorough study of the crystallization process of this compound would be necessary to identify and control the potential formation of different polymorphs. Techniques such as single-crystal X-ray diffraction would be essential to characterize the crystal structure of the salt definitively. core.ac.ukmdpi.com

Modern Synthetic Techniques: One-Pot and Multicomponent Reactions

To enhance synthetic efficiency, modern organic chemistry increasingly relies on one-pot and multicomponent reactions (MCRs). These strategies combine multiple reaction steps into a single operation without isolating intermediates, saving time, resources, and reducing waste.

A multicomponent reaction involves combining three or more starting materials in a single reaction vessel to form a product that incorporates portions of all the initial reactants. nih.gov These reactions are powerful tools for building molecular complexity efficiently and have been applied to the synthesis of highly substituted piperidines. nih.govnih.gov

One novel approach describes a one-pot synthesis of a trimethyl 3,5,5-piperidonetricarboxylate, a useful precursor for multisubstituted piperidine derivatives. tandfonline.com This reaction combines dimethyl malonate and a formaldehyde (B43269) O-benzyl oxime, co-catalyzed by ytterbium triflate (Yb(OTf)₃) and silver triflate (AgOTf) under mild conditions. tandfonline.com The proposed mechanism involves a domino sequence of a Mannich reaction followed by a Hoffmann elimination to form a Michael acceptor, which then undergoes further reactions to build the piperidone ring. tandfonline.com

The principles of MCRs are broadly applicable. For instance, the synthesis of coumarin-3-carboxamides has been achieved via a one-pot, three-component reaction of salicylaldehyde, an amine, and diethylmalonate, promoted by a piperidine-iodine dual catalyst system. nih.gov Such strategies highlight the potential for combining multiple bond-forming events in a single, efficient process. nih.gov

Interactive Table 3: Example of a Multicomponent Reaction for Piperidone Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Key Intermediate | Product | Reference |

|---|---|---|---|---|---|

| Dimethyl malonate | Formaldehyde O-benzyl oxime | Yb(OTf)₃ / AgOTf | Michael acceptor formed via Mannich reaction and elimination. | Trimethyl 3,5,5-piperidonetricarboxylate | tandfonline.com |

Process Intensification and Scale-Up Considerations in Laboratory Synthesis

Translating a laboratory synthesis to a larger, industrial scale is a complex process that requires significant optimization. pharmafeatures.compharmacompass.com The journey from a lab-scale proof-of-concept to a robust, scalable, and economically viable manufacturing process involves process intensification and careful scale-up considerations. pharmafeatures.comapicule.com

Process Intensification (PI) Process intensification refers to the development of dramatically smaller, safer, and more energy-efficient production technologies. cetjournal.itcetjournal.it A key strategy in PI is the transition from traditional batch reactors to continuous flow manufacturing. pharmasalmanac.com

Batch vs. Flow Chemistry: In batch production, reagents are loaded into a reactor, the reaction proceeds, and the product is discharged, a process that has limitations in heat exchange and mixing, especially at large scales. pharmasalmanac.com Flow chemistry involves continuously pumping reagents through a reactor (e.g., a tube or microreactor), where they mix and react. pharmasalmanac.com This offers superior control over reaction parameters like temperature and pressure, enhanced safety due to the small reaction volume at any given time, and often leads to higher yields and selectivities. cetjournal.itpharmasalmanac.com The improved heat transfer in flow reactors is particularly beneficial for managing highly exothermic reactions, which can be dangerous at batch scale. cetjournal.it

Scale-Up Considerations Scaling up a synthesis is not merely about using larger flasks; it requires re-evaluating and re-optimizing the entire process. pharmafeatures.compharmtech.com

Reaction Conditions: Conditions optimized at the milligram scale may not be suitable for kilogram production. pharmafeatures.com Factors like heat transfer, mixing efficiency, and reaction kinetics can change dramatically with volume. pharmafeatures.compharmtech.com

Impurity Profile: Trace impurities that are insignificant at the lab scale can become major issues in large batches, potentially compromising the quality and safety of the final active pharmaceutical ingredient (API). pharmafeatures.com

Reagent and Solvent Choice: Reagents that are convenient in the lab may be too expensive, hazardous, or environmentally unfriendly for industrial use. pharmafeatures.com Process development often involves finding more sustainable and cost-effective alternatives. pharmtech.com

Reproducibility and Robustness: The scaled-up process must be highly reproducible to ensure consistent product quality between batches. This requires a deep understanding of critical process parameters (CPPs) and their impact on critical quality attributes (CQAs) of the product. pharmafeatures.com

The development of a continuous flow reaction for an API intermediate serves as a practical example. Research focuses on identifying robust and stable operating conditions at a small scale that can be reliably translated to larger production scales by maintaining similar flow regimes. acs.org

Interactive Table 4: Comparison of Batch vs. Continuous Flow Processing

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scale | Defined by reactor volume. pharmasalmanac.com | Throughput defined by flow rate and time. pharmasalmanac.com |

| Heat Transfer | Poor surface-area-to-volume ratio at large scale. pharmasalmanac.com | Excellent heat transfer due to high surface-area-to-volume ratio. cetjournal.it |

| Safety | Large quantities of hazardous materials held in one vessel; risk of thermal runaway. cetjournal.it | Small reaction volume (hold-up) at any given moment, leading to inherently safer processes. cetjournal.it |

| Control | Difficult to precisely control temperature and mixing. pharmasalmanac.com | Precise control over temperature, pressure, and residence time. pharmasalmanac.com |

| Reproducibility | Can have batch-to-batch variability. pharmafeatures.com | Highly reproducible and consistent product quality. pharmasalmanac.com |

| Scale-Up | Challenging; requires re-optimization. pharmafeatures.compharmtech.com | "Scaling out" by running multiple reactors in parallel or running for longer times. pharmasalmanac.com |

Chemical Reactivity and Derivatization Pathways of 1 Boc Piperidine 4 Carboxamidine Oxalate

Transformations at the Carboxamidine Functional Group

The carboxamidine moiety is a highly versatile functional group that can participate in various reactions, most notably in the synthesis of nitrogen-containing heterocycles. rsc.orgresearchgate.net These reactions, often involving cyclocondensation, utilize the amidine as a binucleophilic component that can react with various electrophiles to form stable ring systems. wisdomlib.org This reactivity makes 1-Boc-piperidine-4-carboxamidine oxalate (B1200264) a valuable starting material for generating libraries of compounds with a conserved piperidine-4-yl core.

The amidine group can react with bifunctional compounds such as 1,3-dicarbonyls, α,β-unsaturated ketones, and other synthons to yield a variety of heterocyclic structures, including pyrimidines, triazines, and imidazoles. rsc.orgclockss.org For instance, the reaction with β-dicarbonyl compounds can lead to the formation of substituted pyrimidine (B1678525) rings, which are prevalent scaffolds in many biologically active molecules. Similarly, condensation with appropriate precursors can yield 1,2,4-triazoles or 1,3,5-triazines. rsc.orgnih.gov

Table 1: Synthesis of Heterocycles from the Carboxamidine Moiety

| Reactant Type | Resulting Heterocycle | General Reaction |

|---|---|---|

| β-Diketones (e.g., acetylacetone) | Substituted Pyrimidines | Cyclocondensation |

| Acyl hydrazines / CO / Aryl halides | 1,2,4-Triazoles | Palladium-catalyzed multicomponent synthesis rsc.org |

| Amines / DMSO or DMF | 1,3,5-Triazines | Copper-catalyzed oxidative cyclization rsc.org |

| α-Haloketones | Substituted Imidazoles | Cascade reaction researchgate.net |

Reactions Involving the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a crucial feature of the molecule, rendering the piperidine (B6355638) nitrogen temporarily inert to allow for selective reactions elsewhere. nbinno.com Its facile and clean removal is key to subsequent derivatization pathways. fishersci.co.uk

The Boc group is renowned for its stability in basic and nucleophilic conditions while being readily cleaved under acidic treatment. mdpi.comsci-hub.se This orthogonality is a cornerstone of modern protecting group strategy. The deprotection mechanism is initiated by protonation of the Boc carbonyl oxygen, followed by fragmentation to release the highly stable tert-butyl cation and a transient carbamic acid intermediate. commonorganicchemistry.com The carbamic acid swiftly decarboxylates to yield the free secondary amine of the piperidine ring, typically as an acid salt, with gaseous byproducts like isobutylene (B52900) and carbon dioxide. commonorganicchemistry.comyoutube.com

A variety of acidic reagents can be employed for this transformation, with the choice often depending on the sensitivity of other functional groups within the molecule. fishersci.co.ukmdpi.com

Table 2: Common Reagents for N-Boc Deprotection

| Reagent | Typical Solvent(s) | Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 0°C to Room Temp | Very common; reaction is often fast (30 min - 2h). peptide.comcommonorganicchemistry.com |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Room Temp | Provides the hydrochloride salt directly. reddit.com |

| Sulfuric Acid (H₂SO₄) | Methanol | Room Temp | A strong, non-volatile acid option. mdpi.com |

| Choline chloride/p-toluenesulfonic acid | Deep Eutectic Solvent (DES) | Room Temp | A greener, sustainable alternative to traditional methods. mdpi.com |

Once the Boc group is removed, the newly liberated secondary amine becomes a prime site for further functionalization. This allows for the introduction of a vast array of substituents at the N-1 position of the piperidine ring, significantly expanding the molecular diversity of the resulting analogs. nih.gov

N-Alkylation: The deprotected piperidine can be N-alkylated through several methods. The most common approach is direct alkylation using an alkyl halide (e.g., bromide or iodide) in the presence of a mild base like potassium carbonate (K₂CO₃) or sodium bicarbonate to neutralize the acid formed during the reaction. researchgate.net Another powerful technique is reductive amination, which involves reacting the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. wikipedia.orgpearson.com This one-pot procedure is highly efficient for creating N-alkyl and N-benzyl derivatives. wikipedia.orgiau.ir

N-Acylation: The synthesis of N-acyl derivatives is typically achieved by reacting the deprotected amine with acylating agents such as acyl chlorides or acid anhydrides. The reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or diisopropylethylamine (DIPEA), to scavenge the generated acid. This leads to the formation of stable amide bonds, which are a common feature in many pharmaceutical agents. nih.gov

Modifications of the Piperidine Ring System

While transformations at the carboxamidine and the piperidine nitrogen are more common, advanced synthetic methods allow for the direct functionalization of the piperidine ring's C-H bonds. These strategies are more complex but offer a powerful way to introduce substituents at positions C2, C3, or C4, creating structurally unique and complex analogs that are otherwise difficult to access. ajchem-a.com

Recent advances in catalysis have enabled the site-selective C-H functionalization of N-Boc protected piperidines. nih.govbeilstein-journals.org For example, palladium-catalyzed C-H arylation, often using a directing group attached to a nearby atom, can selectively introduce aryl groups at specific positions on the ring. acs.org Furthermore, rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes have been used to generate 2-substituted and 4-substituted piperidine analogs, with the regioselectivity controlled by the choice of catalyst and protecting group. nih.gov These methods provide a sophisticated toolkit for creating highly substituted piperidine scaffolds. nih.govnih.gov

Synthesis of Structurally Diverse Analogs and Conjugates for Chemical Research

The true synthetic power of 1-Boc-piperidine-4-carboxamidine oxalate lies in the combinatorial application of the aforementioned reaction pathways. This building block serves as a versatile scaffold for the development of structurally diverse libraries of compounds for chemical and biological screening. nih.govnih.gov

In drug discovery, the piperidine-4-carboxamide motif has been identified as a valuable scaffold for designing enzyme inhibitors. nih.govnih.gov For example, it has been used as a starting point for developing inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's disease. nih.gov By first modifying the carboxamidine group (e.g., by creating a new heterocycle) and then performing deprotection and N-alkylation/acylation, researchers can systematically explore the structure-activity relationship (SAR) of a compound series. nih.govresearchgate.net This approach has been used to generate inhibitors for targets such as carbonic anhydrase and soluble epoxide hydrolase. nih.govnih.gov The ability to derivatize the molecule at multiple points makes it an invaluable tool in the iterative process of lead optimization in medicinal chemistry. nbinno.comchemimpex.comresearchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized molecular geometry. researchgate.net For 1-Boc-piperidine-4-carboxamidine oxalate (B1200264), these calculations would be performed to find the global minimum energy structure, which corresponds to the most stable conformation of the molecule. derpharmachemica.com The process involves iterative calculations of the electronic energy and forces on each atom, adjusting the atomic coordinates until a stationary point on the potential energy surface is reached. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Geometric Parameters for a Piperidine (B6355638) Derivative (Exemplary)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (piperidine ring) | 1.47 | ||

| C-C (piperidine ring) | 1.54 | ||

| N-C (Boc group) | 1.38 | ||

| C=O (Boc group) | 1.23 | ||

| C-N-C (piperidine ring) | 112.0 | ||

| O-C-N (Boc group) | 125.0 | ||

| C-N-C-C (piperidine ring) | 55.0 (chair conformation) |

Note: The data in this table is representative of typical values for piperidine and Boc-protected amine structures and is intended for illustrative purposes.

Prediction and Interpretation of Spectroscopic Properties from First Principles

First-principles calculations can predict various spectroscopic properties of 1-Boc-piperidine-4-carboxamidine oxalate, which can then be compared with experimental data for validation of the computational model. For instance, theoretical vibrational spectra (Infrared and Raman) can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. derpharmachemica.com The calculated frequencies and intensities can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of C-H, N-H, C=O, and C-N bonds. derpharmachemica.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. derpharmachemica.com These theoretical chemical shifts are valuable for assigning the signals in experimental NMR spectra to specific atoms within the molecule, providing a detailed picture of the chemical environment of each nucleus.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Exemplary)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amidine) | Symmetric Stretch | 3400 |

| N-H (Amidine) | Asymmetric Stretch | 3500 |

| C=O (Boc group) | Stretch | 1690 |

| C-N (Amidine) | Stretch | 1650 |

| C-O (Boc group) | Stretch | 1160 |

Note: These are typical frequency ranges and are for illustrative purposes.

Analysis of Intramolecular and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution to characterize the nature of chemical bonds and non-covalent interactions. researchgate.net By locating the critical points in the electron density (ρ(r)), AIM analysis can identify bond paths between atoms and quantify the properties at the bond critical points (BCPs). For this compound, AIM would be used to characterize the covalent bonds within the piperidine ring, the Boc group, and the carboxamidine moiety, as well as the ionic and hydrogen bonding interactions between the protonated amidinium cation and the oxalate anion. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs help to distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. d-nb.info

The Electron Localization Function (ELF) is a powerful tool for visualizing regions of high electron localization, which correspond to chemical bonds and lone pairs in a chemically intuitive manner. wikipedia.orgscispace.com For this compound, an ELF analysis would reveal the spatial distribution of covalent bonds, such as the C-C and C-N bonds of the piperidine ring, and the lone pairs on the oxygen and nitrogen atoms. d-nb.info This provides a visual representation that aligns well with classical chemical concepts like Lewis structures and VSEPR theory. wikipedia.org

The Localized Orbital Locator (LOL) provides complementary information to ELF, highlighting areas where electron localization is significant. researchgate.net High LOL values (typically > 0.5) indicate regions dominated by localized electrons, such as covalent bonds and lone pairs, offering another perspective on the electronic structure and bonding within the molecule. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is used to predict the reactivity of a molecule towards electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to show regions of different potential. nih.gov For this compound, the MEP map would show negative potential (typically colored red) around the electronegative oxygen atoms of the Boc group and the oxalate anion, indicating these are sites susceptible to electrophilic attack. nih.gov Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms of the protonated amidinium group, highlighting their role as hydrogen bond donors. nih.govnih.gov The MEP analysis is therefore crucial for understanding the intermolecular interactions, particularly the hydrogen bonding network that stabilizes the salt.

Reaction Mechanism Studies through Computational Modeling

Computational modeling provides a means to investigate the step-by-step mechanism of chemical reactions, mapping out the energy landscape that connects reactants, transition states, and products. While specific computational studies on the synthesis of 1-Boc-piperidine-4-carboxamidine are not extensively reported in the literature, a plausible synthetic route involves the reaction of a nitrile precursor, tert-butyl 4-cyanopiperidine-1-carboxylate, with a source of ammonia (B1221849), followed by salt formation with oxalic acid.

A computational study of this reaction mechanism, typically using Density Functional Theory (DFT), would involve:

Reactant and Product Optimization : The 3D structures of the reactants (e.g., tert-butyl 4-cyanopiperidine-1-carboxylate, ammonia) and the final product (1-Boc-piperidine-4-carboxamidine) are computationally optimized to find their lowest energy geometries.

Transition State Searching : Algorithms are used to locate the transition state (TS) structure for each elementary step of the proposed mechanism (e.g., nucleophilic attack of ammonia on the nitrile carbon). The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier for that step.

Frequency Calculations : These calculations confirm the nature of the stationary points. Reactants and products should have all real (positive) vibrational frequencies, while a transition state must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations : An IRC calculation maps the reaction pathway downhill from the transition state, ensuring that it correctly connects the intended reactant and product of that step.

Table 2: Hypothetical Energy Profile Data for a Plausible Synthesis Step of 1-Boc-piperidine-4-carboxamidine This table represents typical data generated from a DFT study of a reaction mechanism and is for illustrative purposes.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | tert-butyl 4-cyanopiperidine-1-carboxylate + NH₃ | 0.0 |

| Transition State 1 | Nucleophilic attack of NH₃ on nitrile | +25.5 |

| Intermediate 1 | N-protonated amidine intermediate | -5.2 |

| Transition State 2 | Proton transfer | +15.8 |

| Product | 1-Boc-piperidine-4-carboxamidine | -10.7 |

Such a study would provide fundamental insights into the reaction's feasibility, kinetics, and the stability of any intermediates involved.

Conformational Landscape and Energetic Profiling of the Compound

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. For this compound, understanding its conformational landscape—the collection of all accessible shapes (conformers) and their relative energies—is crucial.

The core of this molecule is the piperidine ring, which is known to predominantly adopt a low-energy chair conformation to minimize steric and torsional strain. nih.govnih.govresearchgate.net However, the presence of bulky substituents—the N-Boc group and the 4-carboxamidine group—influences the ring's dynamics and the orientation of these substituents (axial vs. equatorial). Furthermore, the carboxamidine group itself has rotational freedom.

A comprehensive conformational analysis would be performed using computational methods such as:

Systematic or Stochastic Searches : These methods explore the potential energy surface of the molecule by systematically rotating all rotatable bonds or by using random sampling methods (e.g., Monte Carlo) to generate a wide range of possible conformations.

Energy Minimization : Each generated conformation is then optimized to find the nearest local energy minimum.

Molecular Dynamics (MD) Simulations : An MD simulation models the movement of atoms over time by solving Newton's equations of motion. nih.gov This technique allows for the exploration of the conformational space at a given temperature, providing insight into the dynamic behavior of the molecule and the transitions between different conformational states.

The result of such an analysis is an energetic profile, which ranks the stable conformers by their relative energies. For 1-Boc-piperidine-4-carboxamidine, key questions to be answered would include the energetic preference for the 4-carboxamidine group to be in an equatorial versus an axial position and the preferred rotational state of the C-N bonds of the Boc and amidine groups.

Table 3: Hypothetical Relative Energies of Key Conformers of 1-Boc-piperidine-4-carboxamidine This table illustrates the type of data obtained from a conformational analysis. Energies are relative to the most stable conformer.

| Conformer ID | Piperidine Ring | 4-Carboxamidine Position | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

| Conf-1 | Chair | Equatorial | 0.00 | ~98% |

| Conf-2 | Chair | Axial | 2.50 | ~1.5% |

| Conf-3 | Twist-Boat | Equatorial | 5.50 | <0.1% |

| Conf-4 | Twist-Boat | Axial | 7.80 | <0.1% |

This energetic profiling is fundamental for understanding how the molecule might interact with a biological target, as the lowest energy conformation in solution is often, though not always, the bioactive conformation.

Role As a Chemical Intermediate and Scaffold in Broader Synthetic Applications

Precursor in the Synthesis of Complex Organic Molecules

The N-Boc-piperidine framework is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive compounds. researchgate.netmdpi.com 1-Boc-piperidine-4-carboxamidine oxalate (B1200264) serves as a key starting material or intermediate in the assembly of more complex molecules, particularly heterocyclic systems.

The true synthetic power of this intermediate lies in the reactivity of the carboxamidine group. Amidines are versatile functional groups that can participate in various cyclization reactions to form a range of heterocycles. For instance, amidines react efficiently and selectively with 1,2,3-triazines and 1,2,3,5-tetrazines to yield pyrimidines and 1,3,5-triazines, respectively. nih.gov This reactivity allows chemists to use the piperidine-4-carboxamidine unit as a linchpin to construct elaborate bicyclic or spirocyclic systems.

The Boc protecting group is crucial in these synthetic sequences, as it masks the piperidine (B6355638) nitrogen, preventing it from interfering with reactions targeting the carboxamidine group. nbinno.com Once the desired molecular complexity is achieved, the Boc group can be easily removed under mild acidic conditions, unveiling the secondary amine for further functionalization, such as amide bond formation, reductive amination, or sulfonylation. nbinno.comnih.gov This dual reactivity makes the compound a highly valuable and modular building block.

Table 1: Examples of Complex Molecules Derived from Piperidine Scaffolds

| Target Molecule Class | Synthetic Utility of Piperidine Scaffold | Key Reactions |

|---|---|---|

| Secretory Glutaminyl Cyclase (sQC) Inhibitors | The piperidine-4-carboxamide moiety serves as a novel scaffold for inhibitor design. nih.gov | Pharmacophore-assisted screening, amide coupling. |

| Carbonic Anhydrase (CA) Inhibitors | 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides act as potent inhibitors of various hCA isoforms. nih.govunica.it | Amide coupling, hydrolysis. |

| Soluble Epoxide Hydrolase (sEH) Inhibitors | Chromone-2-carboxamides with a piperidine moiety show significant inhibitory activity. acgpubs.org | Amide coupling, Boc deprotection. |

| Fused Indolizidine Products | Halogenated amide substrates containing a piperidine ring can undergo intramolecular cyclization. mdpi.com | Activation with Tf₂O, reduction, intramolecular nucleophilic substitution. |

Utility in Peptide Chemistry and Amide Bond Surrogates

In peptide science, modifying the peptide backbone to enhance stability against enzymatic degradation is a key strategy. This often involves replacing labile amide bonds with bioisosteric surrogates. While heterocycles like 1,2,3-triazoles are well-documented amide bond mimics, the carboxamidine group offers a unique potential in this area. nih.gov

The carboxamidine functional group is structurally similar to a protonated guanidinium (B1211019) group, such as the side chain of arginine. This allows piperidine-4-carboxamidine to be used as a constrained arginine mimic in peptidomimetics. Its incorporation into a peptide sequence can enforce specific conformations and provide a basic center for molecular recognition, while the piperidine ring acts as a rigid spacer.

Furthermore, the synthesis of peptide-like molecules often relies on robust coupling reactions. The synthesis of piperidine-3-carboxamide derivatives, for example, has been achieved via standard amide coupling reactions using reagents like HATU and DIPEA, demonstrating the compatibility of the piperidine scaffold with peptide synthesis conditions. chemimpex.com While not a direct surrogate for a backbone amide bond, the piperidine-4-carboxamidine moiety can be appended to peptide structures to introduce specific pharmacophoric features or to act as a recognition element for biological targets.

Applications in Bioconjugation Chemistry as a Chemical Linker

Bioconjugation chemistry involves linking biomolecules to other molecules, surfaces, or probes. biosyn.com The stability and defined geometry of the piperidine ring make it an attractive scaffold for constructing chemical linkers. combichemistry.com The functional handles on 1-Boc-piperidine-4-carboxamidine oxalate—the latent secondary amine (after deprotection) and the carboxamidine group—provide orthogonal points for conjugation.

The carboxamidine group itself possesses unique reactivity that is valuable for bioconjugation. It can undergo selective reactions, such as the inverse-electron-demand Diels-Alder reaction with tetrazines, a cornerstone of bioorthogonal chemistry. nih.gov This reaction is fast, selective, and proceeds under mild, biocompatible conditions, making it ideal for labeling complex biological systems. The piperidine scaffold serves as a stable framework to present the reactive amidine handle.

Additionally, the synthesis of linkers often involves amide bond formation. combichemistry.com The deprotected piperidine nitrogen can readily participate in such reactions, allowing the scaffold to be incorporated into larger linker architectures designed for specific applications, such as in antibody-drug conjugates (ADCs) or for immobilizing molecules on solid supports. acgpubs.orgthermofisher.com

Contributions to Material Science Research (e.g., polymer modification)

The piperidine scaffold has found applications in material science, particularly in the development of functional polymers. chemimpex.com The incorporation of piperidine derivatives can impart specific properties, such as thermal stability or light resistance. google.com

A notable example is the synthesis of novel temperature-responsive polymers using piperidine carboxamide derivatives. nih.gov Researchers have synthesized polymers like poly(N-acryloyl-isonipecotamide) via RAFT polymerization. These polymers exhibit upper critical solution temperature (UCST) or lower critical solution temperature (LCST) behavior depending on the specific structure of the carboxamide group in the piperidine ring. nih.gov This temperature-responsive behavior is driven by the formation of inter- and intramolecular hydrogen bonds among the polymer chains, a property directly influenced by the piperidine carboxamide moiety. nih.gov Such "smart" polymers have potential applications in drug delivery, sensing, and smart coatings.

Furthermore, piperidine-based bioactive films have been prepared for potential use in drug delivery and antimicrobial applications. nih.gov The incorporation of piperidine derivatives can enhance the thermal stability and mechanical properties of polymer networks, while also providing controlled release of therapeutic molecules. nih.gov Porous polymers functionalized with guanidine (B92328) groups, which are structurally related to carboxamidines, have also been developed as high-capacity sorbents for CO₂ capture. acs.org

Table 2: Piperidine-Containing Functional Polymers

| Polymer Type | Monomer/Functional Unit | Key Property/Application | Source |

|---|---|---|---|

| Temperature-Responsive Polymer | Poly(N-acryloyl-isonipecotamide) | Exhibits Upper Critical Solution Temperature (UCST) behavior. | nih.gov |

| Temperature-Responsive Polymer | Poly(N-acryloyl-N,N-diethylnipecotamide) | Exhibits Lower Critical Solution Temperature (LCST) behavior. | nih.gov |

| Stabilizer for Polymers | Poly-oxy-methylene-piperidines | Stabilizes polymeric materials against degradation from UV light and oxygen. | google.com |

| Bioactive Film | Piperidine-based sodium alginate/poly(vinyl alcohol) films | Potent antimicrobial activity and controlled release of molecules. | nih.gov |

Development of Novel Reaction Methodologies and Reagents Utilizing the Piperidine Core

The unique reactivity of the piperidine scaffold and its derivatives has led to the development of new synthetic methods. The carboxamidine group, in particular, is a precursor for various heterocyclic systems, enabling novel reaction pathways.

One such methodology is the zinc(II)-mediated formation of amidines from nitriles and secondary amines, including piperidine derivatives. rsc.org This catalytic approach provides an efficient route to N,N-disubstituted amidines. Conversely, the pre-formed carboxamidine group in the title compound can be used as a building block in reactions to construct more complex ring systems. As mentioned, the reaction of amidines with electron-deficient azines like 1,2,3-triazines represents a novel and powerful method for synthesizing substituted pyrimidines. nih.gov

The piperidine ring itself is central to various synthetic transformations. Methodologies for the stereoselective synthesis of substituted piperidines are of great interest due to the prevalence of chiral piperidine scaffolds in pharmaceuticals. nih.govnih.govthieme-connect.com These methods include catalytic hydrogenation of pyridines, reductive amination cascades, and radical-mediated cyclizations. nih.govwhiterose.ac.uk The development of one-pot routes from halogenated amides to piperidines further streamlines access to this important scaffold. mdpi.com While these methods are for forming the piperidine ring itself, they highlight the importance and ongoing innovation surrounding this structural motif, for which this compound serves as a pre-functionalized, ready-to-use component.

Future Perspectives in the Chemical Research of 1 Boc Piperidine 4 Carboxamidine Oxalate

Exploration of Unconventional Synthetic Pathways and Catalytic Methods

The future synthesis of 1-Boc-piperidine-4-carboxamidine oxalate (B1200264) and its derivatives will likely move beyond traditional multi-step sequences, embracing more efficient and sustainable methodologies. A primary focus will be the development of novel catalytic systems that can streamline the introduction of the carboxamidine functionality onto the piperidine (B6355638) core.

One promising avenue is the direct catalytic conversion of the corresponding nitrile, 1-Boc-piperidine-4-carbonitrile, to the desired carboxamidine. While the Pinner reaction is a classic method, future research may focus on metal-catalyzed or organocatalyzed alternatives that proceed under milder conditions and with higher functional group tolerance. For instance, the use of earth-abundant metal catalysts could offer a more sustainable approach. researchgate.net

Furthermore, one-pot reaction cascades that combine the formation of the piperidine ring with the installation of the carboxamidine group are highly desirable. nih.gov This could involve, for example, a multicomponent reaction strategy where a suitable nitrogen source, a dihalide precursor, and a cyanide-containing building block are assembled in a single synthetic operation. researchgate.net Such approaches would significantly improve atom economy and reduce waste generation.

The table below summarizes potential catalytic methods for key synthetic transformations relevant to 1-Boc-piperidine-4-carboxamidine oxalate.

| Transformation | Catalytic Method | Potential Advantages | Reference |

| Pyridine (B92270) reduction to piperidine | Heterogeneous Rh/C catalysis | High efficiency, mild conditions (5 atm H₂), applicable to various heterocycles. | organic-chemistry.org |

| Intramolecular amination | Borane-catalyzed transfer hydrogenation | Metal-free, practical, good cis-selectivity. | organic-chemistry.org |

| Nitrile hydration to amide | Zirconia-catalyzed flow hydration | Quantitative conversion, continuous processing. | beilstein-journals.org |

| One-pot piperidine synthesis | Metal-free amide activation/cyclization | Avoids expensive metal catalysts, mild conditions. | nih.gov |

Design and Synthesis of Advanced Functional Materials Utilizing the Scaffold

The inherent structural features of the 1-Boc-piperidine-4-carboxamidine scaffold make it an attractive building block for the design of advanced functional materials. The piperidine ring provides a three-dimensional framework that can be tailored for specific spatial arrangements, while the carboxamidine group offers opportunities for hydrogen bonding and coordination chemistry. ed.ac.uknih.gov

In the realm of medicinal chemistry, this scaffold is a prime candidate for the development of novel therapeutic agents. The piperidine nucleus is a common motif in drugs targeting the central nervous system, and the carboxamidine group can act as a bioisostere for other functional groups or participate in key binding interactions with biological targets. nih.gov For example, piperazine-1-carboxamidine derivatives have shown promise as antifungal agents by inducing the accumulation of reactive oxygen species. nih.gov Future research could explore the synthesis of libraries of 1-Boc-piperidine-4-carboxamidine derivatives and screen them for a wide range of biological activities. The introduction of chiral centers into the piperidine ring could also lead to compounds with improved potency and selectivity. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

To accelerate the exploration of the chemical space around this compound, the integration of modern synthesis technologies is crucial. Flow chemistry and automated synthesis platforms offer significant advantages in terms of efficiency, reproducibility, and safety.

Flow chemistry, in particular, is well-suited for many of the reactions involved in the synthesis of this compound. researchgate.net For example, the catalytic hydrogenation of a pyridine precursor to the piperidine core can be performed more safely and efficiently in a flow reactor, allowing for precise control over reaction parameters such as temperature and pressure. beilstein-journals.org Similarly, the subsequent functional group manipulations, including the potential conversion of a nitrile to a carboxamidine, can be streamlined in a continuous flow setup. beilstein-journals.org

Automated synthesis platforms can be employed to rapidly generate libraries of derivatives for structure-activity relationship (SAR) studies. sigmaaldrich.com These systems can automate the repetitive steps of coupling different building blocks and performing purification, significantly increasing the throughput of the discovery process. For example, automated synthesizers are routinely used for Boc-protection/deprotection and amide bond formation, which are key steps in the synthesis of related molecules. sigmaaldrich.comnih.govresearchgate.net The development of robust automated protocols for the synthesis of 1-Boc-piperidine-4-carboxamidine derivatives would be a significant step forward.

The table below outlines how these technologies can be applied to the synthesis of the target scaffold.

| Synthetic Step | Enabling Technology | Key Benefits | Reference |

| Pyridine Hydrogenation | Flow Chemistry | Enhanced safety, precise control over pressure and temperature, scalability. | beilstein-journals.org |

| Nitrile to Amide/Carboxamidine | Flow Chemistry | Improved reaction kinetics, potential for in-line analysis. | beilstein-journals.orgresearchgate.net |

| Library Synthesis | Automated Synthesis | High-throughput screening, rapid SAR exploration, improved reproducibility. | sigmaaldrich.com |

| Boc-Protection/Deprotection | Automated Synthesis | Standardized protocols, reduced manual labor. | sigmaaldrich.comnih.gov |

Deepening Understanding through Advanced Theoretical Models and Machine Learning Approaches

A deeper understanding of the conformational preferences and electronic properties of this compound is essential for rational design. Advanced theoretical models and machine learning can provide valuable insights that complement experimental work.

Computational chemistry can be used to model the conformational landscape of the piperidine ring and predict the most stable conformers. nih.govrsc.orgias.ac.in This is particularly important as the conformation of the piperidine ring can have a significant impact on the biological activity of the molecule. researchgate.net Theoretical calculations can also elucidate the electronic structure of the carboxamidine group and its potential interactions with biological targets or other molecules in a material.

Machine learning is poised to revolutionize the discovery and optimization of molecules based on this scaffold. wesleyan.edumdpi.com By training models on existing data, it is possible to predict the properties of new, unsynthesized derivatives. researchgate.netyoutube.com For example, machine learning models could be developed to predict the binding affinity of derivatives to a particular protein target or to forecast their absorption, distribution, metabolism, and excretion (ADME) properties. youtube.com Furthermore, machine learning can be applied to retrosynthesis, helping chemists to devise the most efficient synthetic routes to target molecules. mdpi.com The integration of machine learning into the research workflow will undoubtedly accelerate the pace of discovery and innovation in this area.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Boc-piperidine-4-carboxamidine oxalate, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Start with Boc-protected piperidine derivatives (e.g., N-Boc-piperidine-4-carboxylic acid, CAS 84358-13-4) as intermediates. Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid group for amidine formation .

- Step 2 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove unreacted starting materials. Monitor purity using HPLC (>95% by GC) .

- Step 3 : Oxalate salt formation: React the free base with oxalic acid in anhydrous ethanol under reflux, followed by recrystallization to isolate the oxalate salt .

- Key Parameters : Maintain anhydrous conditions during coupling reactions to prevent hydrolysis. Optimize stoichiometry (1:1.2 ratio of carboxylic acid to amidine precursor) to maximize yield.

Q. How should researchers verify the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm Boc-group integrity (tert-butyl signal at ~1.4 ppm in H NMR) and piperidine ring conformation (axial/equatorial proton splitting) .

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>98% by area under the curve) .

- Melting Point : Compare observed values (e.g., 217–219°C) with literature data to detect impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Waste Disposal : Segregate acidic (oxalate-containing) waste from organic solvents. Neutralize with sodium bicarbonate before disposal via licensed chemical waste contractors .

- Storage : Store at –20°C in airtight containers to prevent hygroscopic degradation .

Q. What solvents and conditions are optimal for dissolving this compound in experimental workflows?

- Solubility Data :

- Polar Solvents : Dissolves in DMSO (10 mM stock solutions) and methanol. Avoid aqueous buffers (pH <5) due to oxalate precipitation .

- Co-Solvent Systems : For in vitro assays, use DMSO/water mixtures (<1% DMSO) to maintain solubility without denaturing proteins .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., logP, melting point) of this compound across studies?

- Contradiction Analysis :

- Case Example : Conflicting logP values (–0.194 vs. 0.283) may arise from calculation methods (experimental vs. computational). Validate experimentally via shake-flask partitioning (octanol/water) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to confirm melting points and detect polymorphic forms .

Q. What advanced techniques can elucidate degradation pathways of this compound under varying storage conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS to identify byproducts (e.g., Boc-deprotected piperidine) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at standard storage temperatures .

Q. How can researchers validate the mechanistic role of this compound in enzyme inhibition assays?

- Experimental Design :

- Competitive Binding Assays : Use surface plasmon resonance (SPR) to measure binding affinity () against target enzymes (e.g., serine proteases). Include negative controls (unmodified piperidine derivatives) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during inhibitor-enzyme interactions to distinguish between covalent and non-covalent binding .

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

- Scale-Up Considerations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.